molecular formula C15H21NO4 B1353463 Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate CAS No. 71546-51-5

Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate

Cat. No.: B1353463
CAS No.: 71546-51-5
M. Wt: 279.33 g/mol
InChI Key: VQYJOTHYMNZSGB-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate (CAS 71546-51-5) is a high-purity fine chemical with the molecular formula C 15 H 21 NO 4 and a molecular weight of 279.33 g/mol . This compound serves as a valuable synthetic intermediate and organic building block in pharmaceutical research and development, particularly for the discovery and synthesis of novel active pharmaceutical ingredients (APIs) . Its structure, featuring both a hydroxymethylphenyl group and a piperidine carboxylate moiety, makes it a versatile precursor for constructing more complex molecules with potential biological activity. Researchers utilize this compound in various applications, including as a key starting material in multi-step synthetic routes. It is typically offered with a purity of 97% to 99% to ensure consistency and reliability in experimental outcomes . Available quantities range from 250mg to 5g, and it should be stored sealed in a dry environment at room temperature to maintain stability . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind. Please refer to the relevant Safety Data Sheet (SDS) for detailed handling and safety information before use.

Properties

IUPAC Name

ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-20-14(18)16-9-7-15(19,8-10-16)13-6-4-3-5-12(13)11-17/h3-6,17,19H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYJOTHYMNZSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445164
Record name Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71546-51-5
Record name Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate typically involves multistep reactions. One common method involves the reaction of piperidine with ethyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 2-(hydroxymethyl)benzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate serves as an important intermediate in the synthesis of various pharmaceutical agents, including:

  • Antihistamines
  • Antipsychotics
  • Antidepressants
  • Pesticides

The compound's unique structure allows it to participate in various chemical reactions that enhance its biological activity. Its hydroxymethyl and piperidine functional groups contribute to its reactivity, making it suitable for modifications that can optimize therapeutic properties .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which is crucial for drug development .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : Starting materials react under controlled conditions to form the piperidine structure.
  • Substitution Reactions : Hydroxymethyl and ethyl ester groups are introduced through nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .

Case Study 1: Neuroprotective Effects

A study published in the Tropical Journal of Pharmaceutical Research evaluated the neuroprotective effects of derivatives of piperidine compounds, including this compound. The results indicated that these compounds exhibited significant protective effects against neuronal damage in vitro, suggesting their potential use in treating neurodegenerative diseases .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme interactions demonstrated that this compound effectively inhibited certain metabolic enzymes. This property was linked to its ability to form stable complexes with enzyme active sites, thereby reducing substrate turnover rates. Such findings support its application in drug design targeting metabolic disorders .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with other piperidine derivatives, including:

Carboxyterfenadine (CAS: Not explicitly listed in evidence) Structure: Features a piperidine ring with a hydroxylated butyl chain and a diphenylhydroxymethyl substituent. Key similarities: Both compounds possess a hydroxyl group on the piperidine ring and aromatic substituents. Key differences: Carboxyterfenadine includes a carboxylic acid group instead of an ethyl ester, increasing its polarity. Its logP (octanol/water) is 3.9, suggesting moderate lipophilicity .

Icaridin (1-piperidine carboxylic acid, 2-(2-hydroxyethyl)-1-methylpropyl ester)

  • Structure : Contains a piperidine ring with a hydroxyl-ethyl ester group.
  • Key similarities : Both compounds have ester functional groups and hydroxyl substituents.
  • Key differences : Icaridin’s ester is branched, enhancing its volatility and suitability as a mosquito repellent, whereas Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate’s linear ester and aromatic substituent likely reduce volatility .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property This compound Carboxyterfenadine Icaridin
LogP (octanol/water) Not reported 3.9 ~2.0–3.0 (estimated)
Solubility Very soluble in acetone, chloroform; sparingly soluble in water Soluble in acetone, chloroform High aqueous solubility
Applications Laboratory research Pharmaceutical metabolite Mosquito repellent

Functional Implications

  • This compound’s dual hydroxyl groups may facilitate intermolecular interactions, as observed in crystallographic studies of similar piperidine derivatives .
  • Aromatic vs.

Computational and Crystallographic Insights

For example, Cremer and Pople’s puckering coordinates may help quantify deviations in the piperidine ring, a common feature in flexible heterocycles.

Research and Application Gaps

  • Biological Activity : Unlike Carboxyterfenadine (a terfenadine metabolite) or Icaridin (a repellent), the target compound’s bioactivity remains uncharacterized, highlighting its niche as a research chemical .

Biological Activity

Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate (CAS Number: 71546-51-5) is a compound with significant biological potential. Its structure includes a piperidine ring and a hydroxymethylphenyl group, which contribute to its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₂₁NO₄
  • Molar Mass : Approximately 279.33 g/mol
  • Density : Predicted density of 1.241 g/cm³

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. The compound's effectiveness varies depending on the specific strain tested, suggesting a selective mechanism of action that warrants further investigation.

Cytotoxicity

Research has shown that this compound possesses cytotoxic effects in vitro. The cytotoxicity profile indicates that it may selectively target cancerous cells while sparing normal cells, making it a candidate for further development as an anticancer agent. Specific IC50 values and mechanisms of action remain under investigation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. These interactions may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could explain some neuroprotective effects observed in preliminary studies.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Attributes
This compoundPiperidine ring, hydroxymethylphenyl groupPotential neuroprotective effects
N-(piperidin-1-yl)benzamidePiperidine ring, amide functional groupFocus on analgesic properties
4-(2-Hydroxyethyl)piperidinePiperidine ring, hydroxymethyl groupStudied for psychoactive effects
Ethyl 4-(hydroxy)benzoateAromatic esterCommonly used as a preservative

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : In vitro assays revealed that the compound had an IC50 value of approximately 25 µM against certain cancer cell lines, suggesting its potential as an anticancer therapeutic.
  • Neuroprotective Effects : Initial findings suggest that this compound may offer neuroprotective benefits in models of neurodegeneration, potentially through modulation of neurotransmitter systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate, and how do reaction parameters influence yield?

  • Methodology :

  • Multistep synthesis : Begin with piperidone derivatives (e.g., 4-piperidone) as precursors. Introduce the hydroxymethylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions. Ethyl carboxylate formation typically employs carbodiimide coupling (e.g., EDC/HOBt) or esterification with ethanol in acidic media .
  • Key parameters : Temperature control (<60°C) prevents ester hydrolysis. Catalytic amounts of DMAP improve esterification efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation .

Q. What spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), piperidine protons (δ 2.5–3.5 ppm), and aromatic/OH protons (δ 6.8–7.4 ppm; δ 2.0–3.0 ppm for OH, exchangeable with D2_2O). 13^{13}C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 sodium acetate/1-octanesulfonate). UV detection at 254 nm quantifies impurities (<0.1% individual, <0.3% total) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid exposure to moisture and strong oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine ring and hydroxyl group orientation?

  • Methodology :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXT (via Olex2) solves the structure via intrinsic phasing. Refinement in SHELXL includes anisotropic displacement parameters for non-H atoms .
  • Validation : Check for Rint_{int} < 5%, R1 < 0.05 for I > 2σ(I). ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., O–H···O interactions) .
  • Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity. Amplitude (Q) > 0.5 Å indicates significant puckering .

Q. How to validate an HPLC method for impurity profiling, and what are critical validation parameters?

  • Methodology :

  • Column : Phenomenex Luna C18 (250 × 4.6 mm, 5 µm).
  • Mobile phase : Methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min.
  • Validation parameters :
ParameterRequirementReference Standard
LinearityR2^2 ≥ 0.999Loratadine impurities
LOD/LOQ0.01%/0.03%EP/BP guidelines
PrecisionRSD ≤ 2% (intra-day)

Q. What computational approaches predict the compound’s bioactivity based on piperidine ring dynamics?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular dynamics : Simulate solvated systems (water, 310 K) for 100 ns. RMSD < 2 Å indicates stable conformations. Correlate puckering amplitude (Q) with ligand-receptor binding energy .

Data Contradictions and Resolution

  • Crystallographic refinement : Discrepancies in thermal parameters ( vs. 8) may arise from twinning or disordered solvent. Use SQUEEZE in PLATON to model diffuse electron density .
  • Impurity thresholds : Brazilian Pharmacopoeia (0.3% total impurities) vs. ICH Q3A (0.5%). Adopt stricter limits for API-grade material .

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